molecular formula C25H29N5O4S B11463707 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11463707
M. Wt: 495.6 g/mol
InChI Key: CHDXYEUQIQSTHT-UHFFFAOYSA-N
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Description

The compound 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic molecule with a unique structure It contains multiple functional groups, including a nitrophenyl group, a thia-triazatricyclo ring system, and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the thia-triazatricyclo ring system: This can be achieved through a cyclization reaction involving a suitable thiol and a triazine derivative under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid and sulfuric acid.

    Attachment of the diethylamino propyl chain: This can be done through a nucleophilic substitution reaction using a diethylamino propyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The diethylamino propyl chain can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylamino propyl chain can enhance its binding affinity to these targets, while the thia-triazatricyclo ring system provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-aminophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Similar structure but with an amino group instead of a nitro group.

    5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-hydroxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can be exploited in various applications, particularly in medicinal chemistry, where slight modifications in structure can lead to significant changes in biological activity.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C25H29N5O4S/c1-5-28(6-2)12-7-13-29-23(17-8-10-19(11-9-17)30(32)33)27-21-20-18(15-34-4)14-16(3)26-24(20)35-22(21)25(29)31/h8-11,14H,5-7,12-13,15H2,1-4H3

InChI Key

CHDXYEUQIQSTHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NC2=C(C1=O)SC3=NC(=CC(=C23)COC)C)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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